molecular formula C10H9ClO B14369347 4-Chloro-4-phenylbut-3-en-2-one CAS No. 91667-27-5

4-Chloro-4-phenylbut-3-en-2-one

Cat. No.: B14369347
CAS No.: 91667-27-5
M. Wt: 180.63 g/mol
InChI Key: ACMZBZXKCMCEQW-UHFFFAOYSA-N
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Description

4-Chloro-4-phenylbut-3-en-2-one is an organic compound that belongs to the class of α,β-unsaturated ketones. This compound is characterized by the presence of a phenyl group and a chlorine atom attached to the butenone structure. It is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4-phenylbut-3-en-2-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between benzaldehyde and chloroacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is obtained after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as solid NaOH or Ba(OH)₂ can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4-phenylbut-3-en-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-4-phenylbut-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-4-phenylbut-3-en-2-one involves its reactivity as an α,β-unsaturated ketone. The compound can undergo Michael addition reactions with nucleophiles, leading to the formation of various adducts. The presence of the phenyl group and chlorine atom influences its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-4-phenylbut-3-en-2-one is unique due to the presence of both a phenyl group and a chlorine atom, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research .

Properties

CAS No.

91667-27-5

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

4-chloro-4-phenylbut-3-en-2-one

InChI

InChI=1S/C10H9ClO/c1-8(12)7-10(11)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

ACMZBZXKCMCEQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C(C1=CC=CC=C1)Cl

Origin of Product

United States

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